
N-(2-メトキシエチル)ニコチンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methoxyethyl)nicotinamide: is a chemical compound belonging to the nicotinamide family. It is characterized by its molecular formula C9H12N2O2 and a molecular weight of 180.207 g/mol . This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
科学的研究の応用
N-(2-Methoxyethyl)nicotinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role in cellular processes.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: It is utilized in the development of various industrial products, including pharmaceuticals and cosmetics
作用機序
Target of Action
N-(2-Methoxyethyl)nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 . The primary target of N-(2-Methoxyethyl)nicotinamide is the enzyme Nicotinamide N-Methyltransferase (NNMT) . NNMT is a metabolic enzyme involved in controlling methylation potential, impacting DNA and histone epigenetic modification .
Mode of Action
N-(2-Methoxyethyl)nicotinamide interacts with its target, NNMT, by participating in the methylation process . NNMT catalyzes the N-methylation of nicotinamide to produce 1-methylnicotinamide . The overexpression of NNMT can alter cellular nicotinamide and S-adenosyl-L-methionine (SAM) levels, which in turn, affects nicotinamide adenine dinucleotide (NAD+)-dependent redox reactions and signaling pathways .
Biochemical Pathways
N-(2-Methoxyethyl)nicotinamide is involved in the nicotinate and nicotinamide metabolism pathway . This pathway is critical for energy metabolism regulation because methylated nicotinamide can no longer be converted to NAD+. NAD+ is necessary for fuel oxidation and carbohydrate to lipid conversion .
Pharmacokinetics
These properties are strongly influenced by physicochemical parameters . The physicochemical properties of N-(2-Methoxyethyl)nicotinamide, such as its molecular weight and hydrogen bond donor and acceptor counts, could potentially influence its ADME properties .
Result of Action
The molecular and cellular effects of N-(2-Methoxyethyl)nicotinamide’s action are largely dependent on its interaction with NNMT. By influencing the activity of NNMT, N-(2-Methoxyethyl)nicotinamide can impact cellular metabolism, DNA repair, and cellular stress responses . It can also influence human DNA repair and cellular stress responses .
Action Environment
The action, efficacy, and stability of N-(2-Methoxyethyl)nicotinamide can be influenced by various environmental factors. For instance, the reaction of N-(2-Methoxyethyl)nicotinamide with substituted 2-bromoacetophenones in deep eutectic solvents has been shown to be an efficient and sustainable process . Additionally, the compound’s stability and reactivity can be influenced by storage conditions .
生化学分析
Biochemical Properties
N-(2-Methoxyethyl)nicotinamide plays a significant role in biochemical reactions, particularly those involving nicotinamide adenine dinucleotide (NAD+) metabolism. It interacts with several enzymes, including nicotinamide N-methyltransferase, which catalyzes the methylation of nicotinamide to form N-methylnicotinamide . This interaction is crucial for maintaining cellular NAD+ levels, which are essential for various metabolic processes. Additionally, N-(2-Methoxyethyl)nicotinamide may interact with sirtuins, a family of NAD±dependent deacetylases, influencing cellular aging and metabolism .
Cellular Effects
N-(2-Methoxyethyl)nicotinamide affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to enhance mitochondrial function by increasing the levels of NAD+, which is vital for energy production and cellular respiration . Furthermore, N-(2-Methoxyethyl)nicotinamide can impact gene expression by activating sirtuins, leading to changes in the expression of genes involved in stress response, metabolism, and longevity .
Molecular Mechanism
The molecular mechanism of N-(2-Methoxyethyl)nicotinamide involves its interaction with NAD+ metabolism and sirtuin activation. By increasing NAD+ levels, it enhances the activity of sirtuins, which deacetylate and regulate various proteins involved in cellular metabolism and stress response . Additionally, N-(2-Methoxyethyl)nicotinamide may inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby conserving NAD+ for other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Methoxyethyl)nicotinamide can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that N-(2-Methoxyethyl)nicotinamide is relatively stable under physiological conditions, but its degradation products may have different biological activities . Long-term exposure to N-(2-Methoxyethyl)nicotinamide has been associated with sustained increases in NAD+ levels and enhanced mitochondrial function .
Dosage Effects in Animal Models
The effects of N-(2-Methoxyethyl)nicotinamide vary with different dosages in animal models. At low doses, it has been shown to enhance mitochondrial function and improve metabolic health without adverse effects . At high doses, N-(2-Methoxyethyl)nicotinamide may exhibit toxic effects, including hepatotoxicity and alterations in lipid metabolism . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological effects .
Metabolic Pathways
N-(2-Methoxyethyl)nicotinamide is involved in several metabolic pathways, primarily those related to NAD+ metabolism. It interacts with enzymes such as nicotinamide N-methyltransferase and sirtuins, influencing metabolic flux and metabolite levels . By modulating NAD+ levels, N-(2-Methoxyethyl)nicotinamide can affect various metabolic processes, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .
Transport and Distribution
Within cells and tissues, N-(2-Methoxyethyl)nicotinamide is transported and distributed through specific transporters and binding proteins. It is known to interact with nicotinamide transporters, facilitating its uptake into cells . Once inside the cell, N-(2-Methoxyethyl)nicotinamide can accumulate in specific compartments, such as the mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of N-(2-Methoxyethyl)nicotinamide is crucial for its activity and function. It is primarily localized in the mitochondria, where it enhances mitochondrial function by increasing NAD+ levels . Additionally, N-(2-Methoxyethyl)nicotinamide may undergo post-translational modifications that direct it to specific cellular compartments, influencing its biological activity .
準備方法
Synthetic Routes and Reaction Conditions: N-(2-Methoxyethyl)nicotinamide can be synthesized through various synthetic routes. One common method involves the reaction of nicotinic acid with 2-methoxyethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of N-(2-Methoxyethyl)nicotinamide often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions: N-(2-Methoxyethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
類似化合物との比較
Nicotinamide: A well-known compound with similar structural features but different functional groups.
2-Chloro-N-(2-methoxyethyl)nicotinamide: A derivative with a chloro substituent.
N-Methyl-N-(2-methoxyethyl)nicotinamide: Another derivative with a methyl group
Uniqueness: N-(2-Methoxyethyl)nicotinamide is unique due to its specific functional group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
N-(2-methoxyethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-6-5-11-9(12)8-3-2-4-10-7-8/h2-4,7H,5-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHLMQLGKSJOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(acetylamino)phenyl]-2-chloropropanamide](/img/structure/B2597779.png)
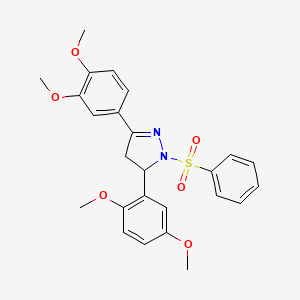
![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2597784.png)
![2-((3-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2597785.png)
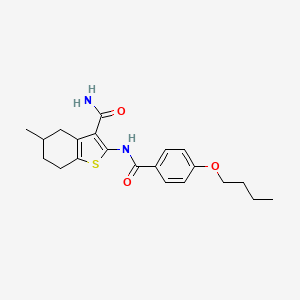
![1-(2,2-diethoxyethyl)-2-[(E)-2-phenylethenyl]-1H-1,3-benzodiazole](/img/structure/B2597787.png)
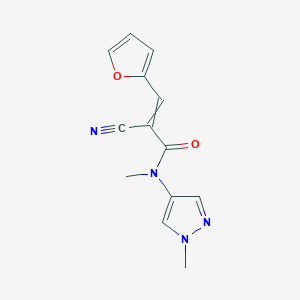
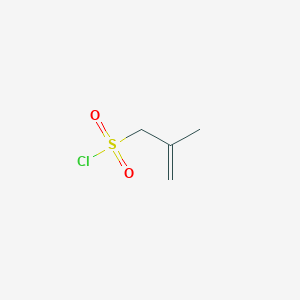
![tert-butyl N-[3-(methylamino)cyclobutyl]carbamate](/img/structure/B2597792.png)

![6-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2597795.png)
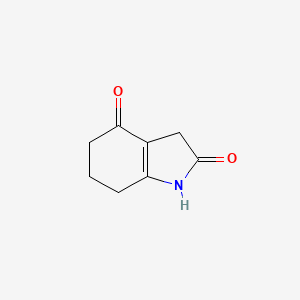
![3-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline](/img/structure/B2597799.png)

